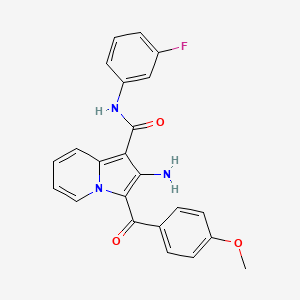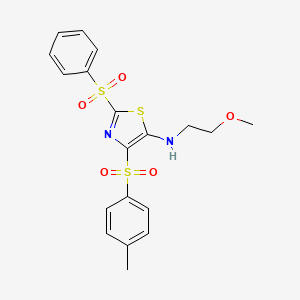
2-amino-N-(3-fluorophenyl)-3-(4-methoxybenzoyl)indolizine-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-amino-N-(3-fluorophenyl)-3-(4-methoxybenzoyl)indolizine-1-carboxamide (AFMBI) is a novel synthetic molecule that has recently been studied for its potential therapeutic applications. AFMBI is a heterocyclic compound derived from indolizine and carboxamide and has an aromatic ring with a fluorine atom attached. It has been studied for its potential to act as an inhibitor of the enzyme acetyl-CoA carboxylase (ACC), which plays an important role in the regulation of fatty acid metabolism. In addition, AFMBI has been found to have anti-inflammatory, antioxidant, and anti-cancer activities.
Applications De Recherche Scientifique
2-amino-N-(3-fluorophenyl)-3-(4-methoxybenzoyl)indolizine-1-carboxamide has been studied for its potential therapeutic applications in a variety of diseases. It has been found to have anti-inflammatory, antioxidant, and anti-cancer activities. In addition, 2-amino-N-(3-fluorophenyl)-3-(4-methoxybenzoyl)indolizine-1-carboxamide has been studied for its potential to inhibit the enzyme acetyl-CoA carboxylase (ACC), which plays an important role in the regulation of fatty acid metabolism.
Mécanisme D'action
The mechanism of action of 2-amino-N-(3-fluorophenyl)-3-(4-methoxybenzoyl)indolizine-1-carboxamide is not yet fully understood. However, it is believed that the molecule binds to ACC and inhibits its activity, thus preventing the conversion of acetyl-CoA to malonyl-CoA, which is necessary for fatty acid synthesis. In addition, 2-amino-N-(3-fluorophenyl)-3-(4-methoxybenzoyl)indolizine-1-carboxamide has been found to have anti-inflammatory, antioxidant, and anti-cancer activities, which may be due to its ability to inhibit the activity of other enzymes involved in these processes.
Biochemical and Physiological Effects
2-amino-N-(3-fluorophenyl)-3-(4-methoxybenzoyl)indolizine-1-carboxamide has been found to inhibit the enzyme acetyl-CoA carboxylase, which plays an important role in the regulation of fatty acid metabolism. In addition, 2-amino-N-(3-fluorophenyl)-3-(4-methoxybenzoyl)indolizine-1-carboxamide has been found to have anti-inflammatory, antioxidant, and anti-cancer activities. It has also been found to have a protective effect against oxidative stress, which can lead to cell damage and disease.
Avantages Et Limitations Des Expériences En Laboratoire
The main advantage of using 2-amino-N-(3-fluorophenyl)-3-(4-methoxybenzoyl)indolizine-1-carboxamide in lab experiments is its ability to inhibit the enzyme acetyl-CoA carboxylase, which is necessary for fatty acid synthesis. In addition, 2-amino-N-(3-fluorophenyl)-3-(4-methoxybenzoyl)indolizine-1-carboxamide has been found to have anti-inflammatory, antioxidant, and anti-cancer activities, which may be useful in the study of these diseases. However, there are some limitations to using 2-amino-N-(3-fluorophenyl)-3-(4-methoxybenzoyl)indolizine-1-carboxamide in lab experiments. For example, the molecule is not very stable and can degrade over time, which can affect the accuracy of the results. In addition, the effects of 2-amino-N-(3-fluorophenyl)-3-(4-methoxybenzoyl)indolizine-1-carboxamide may vary depending on the concentration and duration of exposure.
Orientations Futures
The potential therapeutic applications of 2-amino-N-(3-fluorophenyl)-3-(4-methoxybenzoyl)indolizine-1-carboxamide are still being explored, and there are many possible future directions for research. One potential area of research is to investigate the effects of 2-amino-N-(3-fluorophenyl)-3-(4-methoxybenzoyl)indolizine-1-carboxamide on other enzymes involved in fatty acid metabolism, such as fatty acid synthase and fatty acid desaturase. In addition, the anti-inflammatory, antioxidant, and anti-cancer activities of 2-amino-N-(3-fluorophenyl)-3-(4-methoxybenzoyl)indolizine-1-carboxamide could be further studied in order to better understand its potential therapeutic applications. Finally, further research could be conducted to investigate the potential side effects of 2-amino-N-(3-fluorophenyl)-3-(4-methoxybenzoyl)indolizine-1-carboxamide and to develop more efficient and stable methods of synthesizing the molecule.
Méthodes De Synthèse
2-amino-N-(3-fluorophenyl)-3-(4-methoxybenzoyl)indolizine-1-carboxamide can be synthesized by the condensation of 4-methoxybenzoyl chloride and 3-fluoroaniline in the presence of a base such as pyridine. The reaction is carried out in an inert atmosphere at a temperature of 90-100°C. The product is then purified by column chromatography and crystallized from methanol.
Propriétés
IUPAC Name |
2-amino-N-(3-fluorophenyl)-3-(4-methoxybenzoyl)indolizine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18FN3O3/c1-30-17-10-8-14(9-11-17)22(28)21-20(25)19(18-7-2-3-12-27(18)21)23(29)26-16-6-4-5-15(24)13-16/h2-13H,25H2,1H3,(H,26,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQBCFEBIWWZYQC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)C2=C(C(=C3N2C=CC=C3)C(=O)NC4=CC(=CC=C4)F)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18FN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-amino-N-(3-fluorophenyl)-3-(4-methoxybenzoyl)indolizine-1-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-ethyl-N-[(2-methyl-1,3-thiazol-4-yl)methyl]benzene-1-sulfonamide](/img/structure/B6523379.png)
![2,5-difluoro-N-[(2-phenyl-1,3-thiazol-4-yl)methyl]benzene-1-sulfonamide](/img/structure/B6523384.png)
![N-[(2-phenyl-1,3-thiazol-4-yl)methyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide](/img/structure/B6523389.png)
![2,4,6-trimethyl-N-{[2-(pyridin-3-yl)-1,3-thiazol-4-yl]methyl}benzene-1-sulfonamide](/img/structure/B6523393.png)
![4-methoxy-N-{[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]methyl}benzene-1-sulfonamide](/img/structure/B6523396.png)
![3-chloro-N-({imidazo[2,1-b][1,3]thiazol-6-yl}methyl)benzamide](/img/structure/B6523398.png)
![4-butoxy-N-({imidazo[2,1-b][1,3]thiazol-6-yl}methyl)benzamide](/img/structure/B6523400.png)
![3,4-difluoro-N-({imidazo[2,1-b][1,3]thiazol-6-yl}methyl)benzamide](/img/structure/B6523403.png)
![N-({imidazo[2,1-b][1,3]thiazol-6-yl}methyl)-2,4,5-trimethylbenzene-1-sulfonamide](/img/structure/B6523407.png)
![N-({imidazo[2,1-b][1,3]thiazol-6-yl}methyl)-2,4,6-trimethylbenzene-1-sulfonamide](/img/structure/B6523419.png)
![4-butoxy-N-({imidazo[2,1-b][1,3]thiazol-6-yl}methyl)benzene-1-sulfonamide](/img/structure/B6523424.png)
![4-ethoxy-N-({imidazo[2,1-b][1,3]thiazol-6-yl}methyl)benzene-1-sulfonamide](/img/structure/B6523430.png)

